N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted with a benzyloxy group at position 3 and a carboxamide linkage at position 5, which connects to a benzo[d]thiazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(20-18-19-13-8-4-5-9-15(13)25-18)14-10-16(21-24-14)23-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMGLCLMUQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement on 3-Halogenated Isoxazole Carboxylic Acids
Source describes a method for synthesizing alkoxy-substituted isoxazoles via nucleophilic substitution. Starting with 3-chloro- or 3-bromo-isoxazole-5-carboxylic acid, the halogen atom is replaced by a benzyloxy group using benzyl alcohol in the presence of a base (e.g., potassium hydroxide). The reaction is typically conducted under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example:
$$
\text{3-Cl-isoxazole-5-COOH} + \text{BnOH} \xrightarrow{\text{KOH, DMF}} \text{3-(BnO)-isoxazole-5-COOH} + \text{HCl}
$$
The reaction temperature ranges from 80–120°C, with yields dependent on the stoichiometry of benzyl alcohol and reaction duration (4–12 hours).
Cyclization of β-Diketone Derivatives
An alternative approach involves constructing the isoxazole ring via cyclization of a β-diketone intermediate with hydroxylamine. Source outlines a Claisen condensation between dimethyl oxalate and acetone to form methyl acetylacetonate, which is subsequently treated with hydroxylamine hydrochloride to yield 5-methylisoxazole-3-carboxylate. Adapting this method, a benzyloxy-substituted β-diketone could be cyclized to form 3-(benzyloxy)isoxazole-5-carboxylic acid. However, this route requires careful control of substituent positioning to avoid regioisomeric byproducts.
Activation of the Carboxylic Acid Group
The carboxylic acid must be activated to facilitate amide bond formation with benzo[d]thiazol-2-amine. Two activation strategies are prevalent:
Acid Chloride Formation
Source details the conversion of 3-hydroxy-5-isoxazole carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene at 60–80°C. For 3-(benzyloxy)isoxazole-5-carboxylic acid, analogous conditions apply:
$$
\text{3-(BnO)-isoxazole-5-COOH} + \text{SOCl}2 \xrightarrow{\text{Toluene}} \text{3-(BnO)-isoxazole-5-COCl} + \text{SO}2 + \text{HCl}
$$
The acid chloride is typically isolated under reduced pressure and used immediately due to its reactivity.
Amide Bond Formation with Benzo[d]thiazol-2-Amine
The final step involves coupling the activated carboxylic acid with benzo[d]thiazol-2-amine. Source demonstrates hydrazone formation between isoxazole carbaldehydes and hydrazides, but for amide synthesis, the acid chloride method from Source is most direct:
$$
\text{3-(BnO)-isoxazole-5-COCl} + \text{Benzo[d]thiazol-2-amine} \xrightarrow{\text{Base}} \text{N-(Benzo[d]thiazol-2-yl)-3-(BnO)-isoxazole-5-carboxamide}
$$
Reactions are conducted in anhydrous dichloromethane (DCM) or THF with a tertiary amine base (e.g., triethylamine or pyridine) to scavenge HCl. Yields range from 60–85%, contingent on the purity of intermediates and reaction stoichiometry.
Optimization and Challenges
Regioselectivity in Isoxazole Synthesis
The position of substituents on the isoxazole ring is critical. Cyclization methods (Section 1.2) may produce regioisomers if the β-diketone precursor lacks symmetry. Source highlights the importance of temperature (-5°C to 60°C) and solvent polarity in controlling regioselectivity, with polar solvents favoring the desired product.
Steric Hindrance in Benzyloxy Substitution
Introducing the benzyloxy group (Section 1.1) faces steric challenges due to the bulk of the benzyl moiety. Elevated temperatures (100–120°C) and extended reaction times (8–12 hours) improve substitution efficiency.
Purification of the Final Product
Chromatographic purification (silica gel, ethyl acetate/hexane) is typically required to isolate the target compound from unreacted amine or acid chloride byproducts. Recrystallization from ethanol/water mixtures may enhance purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes, particularly those involving the benzo[d]thiazole and isoxazole moieties.
Medicine: Due to its structural features, the compound is of interest in the development of new therapeutic agents, particularly for diseases where modulation of specific biological pathways is desired.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide exerts its effects depends on its specific biological target. Generally, the compound may interact with proteins or enzymes, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, while the isoxazole ring can enhance binding specificity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Isoxazole Hybrids
Compounds such as isoxazolyl benzimidazoles (e.g., β-(5-methyl-3-isoxazolylamido)-benzoic acid derivatives) share structural similarities with the target compound but replace the benzo[d]thiazole with a benzimidazole ring. Key differences include:
- Synthetic Routes: Benzimidazole derivatives are synthesized via cyclo-condensation of isoxazolyl acids with N-methyl o-phenylene diamine in polyphosphoric acid . In contrast, the target compound likely involves amide coupling between 3-(benzyloxy)isoxazole-5-carboxylic acid and 2-aminobenzo[d]thiazole.
- Bioactivity : Benzimidazole analogs exhibit antifungal and antiviral activities, whereas benzo[d]thiazole derivatives are more commonly linked to anticancer activity due to their planar aromatic systems .
Table 1: Comparison of Benzo[d]thiazole vs. Benzimidazole Derivatives
Triazole-Thiazole Acetamide Derivatives
Compounds such as 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) feature triazole-thiazole scaffolds with acetamide linkages. These differ from the target compound in:
- Linker Chemistry : The triazole-thiazole series uses an acetamide spacer, whereas the target compound employs a direct carboxamide bond.
- Docking Affinity : Molecular docking studies for 9c (a bromophenyl-substituted analog) show strong binding to α-glucosidase, comparable to acarbose (ΔG = −9.2 kcal/mol). The target compound’s benzyloxy group may enhance hydrophobic interactions but lacks triazole-mediated hydrogen bonding .
Thiadiazole and Thiazole Derivatives
Thiadiazole derivatives (e.g., N-phenyl-2-[(2-phenyl-1,3-benzoxazol-5-yl)carbonyl]hydrazinecarbothioamide) and thiazolylmethyl carboxylates (e.g., thiazol-5-ylmethyl carbamates) share heterocyclic cores but differ in substitution patterns:
- Functional Groups: Thiadiazoles often include hydrazinecarbothioamide groups, which are absent in the target compound.
- Pharmacokinetics : Thiazolylmethyl esters (e.g., compound l and m ) are more esterase-sensitive, whereas the target compound’s amide bond confers metabolic stability.
Table 2: Pharmacokinetic Comparison
Substituent Effects on Activity
- Benzyloxy vs. Halogenated Aryl: Fluorophenyl (9b) and bromophenyl (9c) substituents in triazole-thiazole analogs improve α-glucosidase inhibition by 15–20% compared to methyl or methoxy groups .
- Thiazole vs.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzo[d]thiazole moiety with an isoxazole ring and a benzyloxy group. The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the benzo[d]thiazole and benzyloxy groups.
Anticancer Activity
Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- A549 (lung cancer)
- H1299 (non-small cell lung cancer)
In vitro studies indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity. The mechanism of action often involves apoptosis induction and cell cycle arrest, as evidenced by Western blot analysis showing upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Properties
The compound also displays anti-inflammatory activities. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Tested Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | <10 | Apoptosis induction |
| A549 | <10 | Cell cycle arrest | |
| H1299 | <10 | Upregulation of pro-apoptotic markers | |
| Anti-inflammatory | Macrophages (activated) | N/A | Inhibition of IL-6 and TNF-α |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of isoxazole derivatives revealed that those with a benzo[d]thiazole substitution demonstrated enhanced cytotoxicity against A431 cells compared to other structural analogs. The study utilized flow cytometry to analyze apoptosis rates, confirming that these compounds significantly increased early apoptotic cell populations. -
Case Study on Anti-inflammatory Effects :
Research involving macrophage cultures treated with this compound showed a marked reduction in TNF-α secretion upon stimulation with lipopolysaccharides (LPS). This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.
Q & A
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves coupling benzothiazole-2-amine derivatives with activated isoxazole-carboxylic acid precursors. For example, intermediates may be generated via condensation reactions using trifluoroacetic acid (TFA) and hexamethylenetetramine under reflux, followed by purification via column chromatography .
- Characterization : Intermediates should be analyzed by / NMR, IR (to confirm amide bond formation), and LC-MS for purity. Crystallography (if feasible) can resolve bond angles and planarity between heterocyclic rings .
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound?
- Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Ultrasound-assisted synthesis (40–60 kHz, 50°C) improves reaction rates by 20–30% compared to conventional heating . Catalyst screening (e.g., DMAP for acyl transfer) is critical for reducing side products in carboxamide coupling .
Q. What spectroscopic techniques are essential for validating the molecular structure?
- Key Methods :
Advanced Research Questions
Q. How do substituents on the benzothiazole and isoxazole rings modulate biological activity (e.g., insulin sensitization or antimicrobial effects)?
- SAR Insights :
- Benzyloxy Group : Electron-donating groups (e.g., -OCH) enhance metabolic stability but may reduce solubility .
- Methyl vs. Trifluoromethyl : Substituents on the isoxazole ring influence binding to targets like PPARγ (peroxisome proliferator-activated receptor gamma), as shown in preclinical assays .
- Data Comparison : Contrast activity data from analogues (e.g., N-(6-methylbenzo[d]thiazol-2-yl) derivatives) to identify critical pharmacophores .
Q. What mechanistic pathways explain hydrolysis of the carboxamide group under acidic/basic conditions?
- Reaction Analysis :
- Acidic Hydrolysis : Protonation of the amide nitrogen leads to cleavage, forming isoxazole-5-carboxylic acid and 2-aminobenzothiazole. Monitor via pH-dependent NMR shifts .
- Basic Hydrolysis : Nucleophilic attack by OH at the carbonyl carbon, yielding carboxylate salts. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50–70 kJ/mol) .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be reconciled?
- Troubleshooting :
- Assay Variability : Compare cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration). For example, insulin-sensitizing effects may vary due to PPARγ isoform expression .
- Purity Checks : Impurities >2% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC-UV/ELSD .
Q. What computational methods predict binding modes with biological targets?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
